molecular formula C15H10N3NaO2S B1413559 sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide CAS No. 2034155-60-5

sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide

Cat. No.: B1413559
CAS No.: 2034155-60-5
M. Wt: 319.3 g/mol
InChI Key: WBEYVEZITDSLIK-UHFFFAOYSA-M
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Description

Sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide is a complex organic compound that features a triazole ring substituted with a benzodioxole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution with Benzodioxole and Phenyl Groups: The triazole ring is then functionalized with benzodioxole and phenyl groups through nucleophilic substitution reactions.

    Sulfanide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and benzodioxole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxole and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sodium [5-(2H-1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanide: Similar structure but with a methyl group instead of a phenyl group.

    Sodium [5-(2H-1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

Sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide is unique due to the presence of the phenyl group, which can enhance its binding interactions and biological activity compared to its methyl and ethyl analogs. The benzodioxole moiety also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

sodium;5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazole-3-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S.Na/c21-15-17-16-14(18(15)11-4-2-1-3-5-11)10-6-7-12-13(8-10)20-9-19-12;/h1-8H,9H2,(H,17,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEYVEZITDSLIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide
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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide
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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide
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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide
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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide
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sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide

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